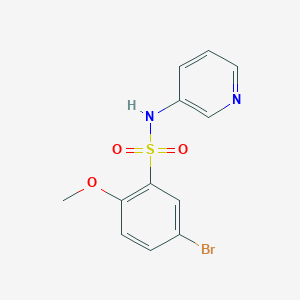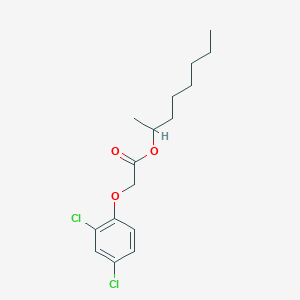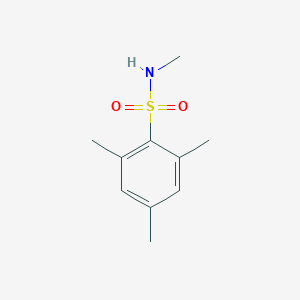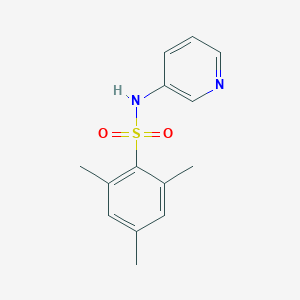
3,5-difluoro-N-(3-hydroxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-(3-hydroxypropyl)benzamide, commonly known as DFHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFHBA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of DFHBA is not fully understood, but studies have suggested that the compound targets specific proteins and enzymes in cancer cells, leading to their death. DFHBA has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
DFHBA has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further research. Studies have also suggested that DFHBA has antioxidant properties, which can help protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
DFHBA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, the compound is relatively expensive and requires specialized equipment for synthesis, which can limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on DFHBA. One potential area of research is the development of new anticancer agents based on the structure of DFHBA. Another area of research is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DFHBA and its potential applications in other areas of research, such as antimicrobial agents.
Synthesemethoden
DFHBA can be synthesized through a multistep process, which involves the reaction of 3,5-difluoroaniline with 3-chloropropanol in the presence of a base to form an intermediate product. The intermediate product is then treated with benzoyl chloride to obtain DFHBA. The synthesis method of DFHBA has been optimized to achieve a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DFHBA has shown promising results in various scientific research applications. One of the primary areas of research is its potential as an anticancer agent. Studies have shown that DFHBA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. DFHBA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
3,5-difluoro-N-(3-hydroxypropyl)benzamide |
|---|---|
Molekularformel |
C10H11F2NO2 |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
3,5-difluoro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H11F2NO2/c11-8-4-7(5-9(12)6-8)10(15)13-2-1-3-14/h4-6,14H,1-3H2,(H,13,15) |
InChI-Schlüssel |
VOFFFUXODPDYMP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)




![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)

![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)

![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)
![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)


